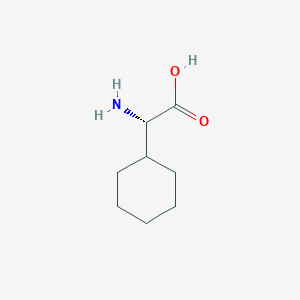

l-alpha-Cyclohexylglycine

Descripción general

Descripción

El ciclohexilglicil es un compuesto que ha despertado interés en diversos campos científicos debido a su singular estructura química y propiedades. Es un derivado de la glicina, donde el átomo de hidrógeno del grupo amino es reemplazado por un grupo ciclohexilo. Esta modificación confiere características distintivas al compuesto, haciéndolo valioso en investigación y aplicaciones industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ciclohexilglicil se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de ciclohexilamina con glicina en condiciones controladas. La reacción normalmente requiere un catalizador y se lleva a cabo en un medio acuoso. El producto se purifica luego mediante técnicas de cristalización o cromatografía .

Métodos de Producción Industrial

En entornos industriales, la producción de ciclohexilglicil a menudo implica síntesis a gran escala utilizando reactores automatizados. El proceso se optimiza para obtener un alto rendimiento y pureza, con medidas estrictas de control de calidad. La producción industrial también puede implicar el uso de técnicas de purificación avanzadas, como la cromatografía líquida de alta resolución (HPLC), para garantizar que el producto final cumpla con los estándares requeridos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ciclohexilglicil sufre diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.

Sustitución: Puede participar en reacciones de sustitución donde el grupo ciclohexilo es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los agentes halogenantes y otros electrófilos se utilizan en reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de ciclohexilglicina, mientras que la reducción puede producir derivados de ciclohexilamina .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediate

L-alpha-Cyclohexylglycine serves as an important pharmaceutical intermediate due to its ability to modulate biological activity through stereochemistry and molecular interactions. It is utilized in the synthesis of various drug candidates, particularly those targeting neurotransmitter receptors. Its structural similarity to glycine allows it to interact with glycine receptors in the central nervous system, influencing synaptic transmission and neuronal excitability .

Neurological Disorders

Research has indicated that derivatives of this compound can act as antagonists at certain neurotransmitter receptors. This property makes it a candidate for exploring treatments for neurological disorders such as epilepsy and anxiety. Studies have shown that modifications of this compound can enhance receptor activity modulation, which is crucial for developing effective therapeutic agents .

Structural Biology

Protein-Protein Interactions

this compound has been employed in studies investigating protein-protein interactions. Its incorporation into peptides can alter their conformation and stability, providing insights into the mechanisms underlying these interactions. For instance, studies have shown that substituting specific residues in peptides with this compound can significantly affect their biological activity .

Case Study: Anti-HIV Activity

In a study examining the anti-HIV activity of modified peptides, substitution of isoleucine with this compound resulted in a dramatic decrease in activity. This finding underscores the importance of hydrophobic interactions in peptide functionality and demonstrates how this compound can be used to probe structural requirements for biological activity .

Materials Science

Synthesis of Novel Materials

this compound is also being explored as a building block for synthesizing new materials with tailored properties, such as polymers and hydrogels. Its unique chemical structure allows for the development of materials with specific mechanical and thermal properties, which can be useful in various applications from drug delivery systems to tissue engineering .

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug synthesis for neurological disorders | Modulates receptor activity; potential therapeutic agent |

| Structural Biology | Investigating protein-protein interactions | Alters peptide conformation; affects biological activity |

| Materials Science | Development of polymers and hydrogels | Tailored properties for drug delivery and tissue engineering |

Biological Studies

Role in Biological Processes

this compound has been implicated in understanding various biological processes beyond its role as a pharmaceutical intermediate. Research indicates that it may influence enzyme activity and cellular signaling pathways, warranting further investigation into its potential roles in metabolic processes and disease mechanisms .

Mecanismo De Acción

El mecanismo mediante el cual el ciclohexilglicil ejerce sus efectos implica interacciones con dianas moleculares específicas. Puede unirse a enzimas y receptores, modulando su actividad. Las vías involucradas a menudo incluyen la transducción de señales y los procesos metabólicos, lo que lo convierte en un compuesto de interés en estudios farmacológicos .

Comparación Con Compuestos Similares

Compuestos Similares

Ciclohexilalanina: Otro derivado de la glicina con un grupo ciclohexilo.

Ciclohexilserina: Estructura similar pero con un grupo hidroxilo.

Ciclohexilvalina: Contiene una cadena de valina con un grupo ciclohexilo

Unicidad

El ciclohexilglicil es único debido a su modificación estructural específica, que confiere propiedades químicas y biológicas distintivas.

Actividad Biológica

l-alpha-Cyclohexylglycine (CHG) is a non-canonical amino acid that has garnered attention for its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of CHG, focusing on its incorporation into peptides, effects on translation processes, and potential therapeutic applications.

- Chemical Formula : C13H23NO2

- Molecular Weight : 225.33 g/mol

- CAS Number : 14328-51-9

This compound functions primarily as an amino acid analog that can be incorporated into peptides during ribosomal translation. Its structure allows for the replacement of more common amino acids in peptide chains, which can alter the physicochemical properties and biological activities of the resulting peptides.

Incorporation into Peptides

Research has demonstrated that CHG can be efficiently charged onto tRNA and incorporated into peptides during translation. A study showed that CHG was integrated into various peptide sequences, highlighting its compatibility with the ribosomal machinery . This ability to substitute for natural amino acids opens avenues for designing novel peptides with enhanced or modified biological functions.

Neurotransmitter Modulation

CHG has been reported to exhibit properties akin to neurotransmitter modulation. Specifically, it acts as a glycine receptor agonist, which suggests potential applications in neurological disorders where glycine signaling is disrupted. Its structural similarity to glycine allows it to interact with glycine receptors, potentially influencing excitatory neurotransmission .

Antimicrobial Properties

In addition to its role in peptide synthesis, CHG has shown antimicrobial activity. Studies indicate that derivatives of cyclohexylglycine exhibit inhibitory effects against certain bacterial strains, suggesting a potential role in developing antimicrobial agents . The mechanism by which CHG exerts its antimicrobial effects is still under investigation but may involve disrupting bacterial cell membrane integrity.

Case Studies and Research Findings

- Peptide Translation Assays : In a series of experiments assessing the efficiency of various amino acid analogs in peptide synthesis, this compound was found to be effectively incorporated into peptides alongside other unnatural amino acids. This study highlighted the versatility of CHG in expanding the repertoire of amino acids available for peptide synthesis .

- Neuropharmacology Studies : A study focused on the effects of CHG on glycinergic neurotransmission demonstrated that it could enhance synaptic responses mediated by glycine receptors. This finding suggests its potential utility in treating conditions like hyperekplexia or other glycine receptor-related disorders .

- Antimicrobial Activity Assessment : Research evaluating the antimicrobial efficacy of CHG derivatives found significant activity against Gram-positive bacteria, indicating its potential as a scaffold for developing new antibiotics .

Data Summary

Propiedades

IUPAC Name |

(2S)-2-amino-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMWSIDTKSNDCU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353118 | |

| Record name | l-alpha-cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-51-9 | |

| Record name | (αS)-α-Aminocyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14328-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylglycine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-alpha-cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLGLYCINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Q5O5615E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.